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Compound of Interest

Compound Name: Basic Red 13

Cat. No.: B1666102

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 13, also known by its commercial names such as Astrazon Pink FG, is a cationic
dye belonging to the methine class.[1][2] Its chemical formula is C22H26CIl2N2 with a molecular
weight of 389.36 g/mol and a CAS Registry Number of 3648-36-0.[1][2] Structurally, it features
an extensive system of conjugated Tt-electrons, which is responsible for its strong light
absorption and vibrant color. The fluorescence of dyes like Basic Red 13 is often governed by
intramolecular charge transfer (ICT) mechanisms, where photoexcitation leads to an electron
transfer from a donor to an acceptor portion of the molecule. This guide provides a summary of
the known photophysical properties of Basic Red 13 and details the experimental protocols for
their determination.

Data Presentation: Photophysical Properties of
Basic Red 13

Comprehensive quantitative photophysical data for Basic Red 13 is limited in publicly available
scientific literature. The following table summarizes the available information. Researchers are
encouraged to determine the specific properties in their solvent of interest using the protocols
outlined in this guide.
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Photophysical Property Value Solvent

2-[2-[4-[(2-
chloroethyl)methylamino]pheny
[Jethenyl]-1,3,3-trimethyl-3H-
indolium chloride

Chemical Structure

CAS Number 3648-36-0

Molecular Formula C22H26ClI2N2

Molecular Weight 389.36 g/mol

Absorption Maximum (Amax) 530 nm Ethanol
Molar Absorptivity (€) Data not readily available

Emission Maximum (Aem) Data not readily available

Fluorescence Quantum Yield

(®f)

Data not readily available

Fluorescence Lifetime (1) Data not readily available

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the
core photophysical properties of fluorescent dyes like Basic Red 13.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption
(Amax) of Basic Red 13, and to calculate its molar absorptivity (€).

Materials:
o Basic Red 13 dye
e Spectroscopic grade solvent (e.g., ethanol, water, DMSO)

e Dual-beam UV-Vis spectrophotometer
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e Matched quartz cuvettes (typically 1 cm path length)
e Volumetric flasks and pipettes
Procedure:

o Solution Preparation: Prepare a stock solution of Basic Red 13 of a known concentration
(e.g., 1 mM) in the desired solvent. From this stock, prepare a series of dilutions to obtain
solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the Amax.

e Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the
manufacturer's instructions.

» Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place
them in the respective holders and record a baseline spectrum over the desired wavelength
range (e.g., 300-700 nm).

o Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most
dilute dye solution, and then fill it with the same solution. Record the absorption spectrum.
Repeat this step for all prepared dilutions, moving from the least to the most concentrated.

o Data Analysis:
o The wavelength at which the highest absorbance is recorded is the Amax.

o According to the Beer-Lambert law (A = €cl), a plot of absorbance at Amax versus
concentration should yield a straight line passing through the origin. The molar absorptivity
(¢) is calculated from the slope of this line (slope = €l, where | is the path length of the
cuvette).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum
emission (Aem), and to calculate the fluorescence quantum yield (®f) of Basic Red 13.

Materials:
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Basic Red 13 dye solution (prepared as in UV-Vis spectroscopy, with absorbance at the
excitation wavelength below 0.1 to avoid inner filter effects)

A well-characterized fluorescence standard with a known quantum yield in the same spectral
region (e.g., Rhodamine 6G in ethanol, ®f = 0.95)

Spectrofluorometer with an excitation and emission monochromator and a photodetector
Quartz fluorescence cuvettes (1 cm path length)

Spectroscopic grade solvent

Procedure for Emission Spectrum:

Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set
the excitation wavelength to the Amax determined from the absorption spectrum.

Sample Measurement: Place the cuvette containing the dilute Basic Red 13 solution in the
sample holder. Scan the emission monochromator over a wavelength range longer than the
excitation wavelength (e.g., 540-800 nm) to record the fluorescence emission spectrum.

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the
emission maximum (Aem). The obtained spectrum should be corrected for the instrument's

spectral response.
Procedure for Relative Quantum Yield Determination:

o Prepare Solutions: Prepare a series of dilutions of both the Basic Red 13 sample and the
fluorescence standard in the same solvent. The absorbance of these solutions at the
excitation wavelength should be kept below 0.1.

Measure Absorbance: Record the absorbance of all prepared solutions at the chosen
excitation wavelength using a UV-Vis spectrophotometer.

Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions
using the same excitation wavelength and instrument settings for both the sample and the
standard.
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o Data Analysis:

o Integrate the area under the corrected emission spectra for both the sample and the
standard.

o Plot the integrated fluorescence intensity versus absorbance for both the sample and the
standard. This should yield a straight line for each.

o The quantum yield of the sample (dsample) is calculated using the following equation:
®dsample = dstandard x (msample / mstandard) x (n2sample / n2standard) where @ is the
guantum yield, m is the slope of the plot of integrated fluorescence intensity vs.
absorbance, and n is the refractive index of the solvent. If the same solvent is used for
both, the refractive index term cancels out.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (1) of Basic Red 13.
Materials:
o Basic Red 13 dye solution (as prepared for fluorescence measurements)

o Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain
fluorometer

e Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength
close to the Amax of the dye

» Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

e Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute
solution of Ludox or non-dairy creamer)

Procedure (using TCSPC):

e Instrument Setup: Set up the TCSPC system according to the manufacturer's instructions.
The repetition rate of the light source should be set to allow for the full decay of the
fluorescence before the next pulse arrives.
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» IRF Measurement: Measure the instrument response function (IRF) by placing the scattering
solution in the sample holder and collecting the scattered light at the excitation wavelength.

o Sample Measurement: Replace the scattering solution with the Basic Red 13 solution and
collect the fluorescence decay data at the emission maximum (Aem). The collection should
continue until a sufficient number of photons (typically >10,000 in the peak channel) have
been acquired to ensure good statistical accuracy.

o Data Analysis:

o The fluorescence decay data is analyzed by deconvoluting the measured decay with the
IRF.

o The deconvoluted data is then fitted to an exponential decay model (or multi-exponential if
the decay is complex) to extract the fluorescence lifetime (1). For a single exponential
decay, the intensity (I) as a function of time (t) is given by: I(t) = lo * exp(-t/1).

Mandatory Visualization
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Caption: General experimental workflow for photophysical characterization of Basic Red 13.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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